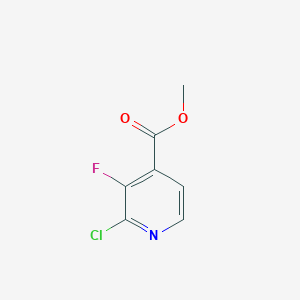

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647500 | |

| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628691-95-2 | |

| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: A Technical Guide

This guide provides an in-depth exploration of the synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes not just the procedural steps but the underlying chemical principles and practical considerations essential for successful and reproducible synthesis in a research and development setting.

Introduction: The Significance of a Halogenated Pyridine Scaffold

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of chloro and fluoro substituents on the pyridine ring profoundly influences the molecule's physicochemical properties. The electron-withdrawing nature of these halogens can enhance metabolic stability, improve cell permeability, and modulate the acidity of the pyridine nitrogen, thereby affecting binding interactions with biological targets. Consequently, this scaffold is a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Strategic Approach to Synthesis: Esterification of 2-chloro-3-fluoro-4-pyridinecarboxylic acid

The most direct and economically viable synthetic route to this compound is the esterification of the corresponding carboxylic acid, 2-chloro-3-fluoro-4-pyridinecarboxylic acid. This precursor is commercially available, streamlining the initial steps of a multi-step synthesis campaign. Two primary, robust methods for this transformation are presented: the classic Fischer-Speier Esterification and a two-step approach via an acyl chloride intermediate.

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is often favored for its operational simplicity and the use of relatively inexpensive reagents.

The reaction is an equilibrium process.[3][4] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[2] To drive the equilibrium towards the product, it is essential to either use a large excess of the alcohol or to remove the water as it is formed.[4]

Caption: Workflow for Fischer-Speier Esterification.

Method B: Esterification via Acyl Chloride Intermediate

This two-step method offers an alternative, often faster, route that avoids the equilibrium limitations of the Fischer esterification. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with methanol to form the ester.

The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂).[5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this transformation through the formation of the Vilsmeier reagent, which is the active chlorinating agent. The resulting acyl chloride is a potent electrophile. In the second step, the acyl chloride reacts rapidly and irreversibly with methanol. A base, such as pyridine, is often used to neutralize the HCl gas produced during the reaction.[6][7] This method is particularly useful for acids that are sensitive to the high temperatures and strongly acidic conditions of Fischer esterification.

Caption: Workflow for Esterification via Acyl Chloride.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | CAS Number | Role |

| 2-chloro-3-fluoro-4-pyridinecarboxylic acid | C₆H₃ClFNO₂ | 175.54 | 628691-93-0 | Starting Material |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Reagent/Solvent |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst (Method A) |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Reagent (Method B) |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Base (Method B) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

Protocol for Method A: Fischer-Speier Esterification

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 eq).

-

Reagent Addition: Add methanol (20-30 eq, serving as both reagent and solvent).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol for Method B: Esterification via Acyl Chloride

-

Acyl Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 eq) and a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Reaction (Step 1): Stir the mixture at room temperature for 30 minutes, then heat to 60-70°C for 1-2 hours, or until the evolution of gas ceases.

-

Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure.

-

Esterification Setup: In a separate flask, dissolve methanol (5-10 eq) in an anhydrous, inert solvent like dichloromethane, and cool to 0°C. Add pyridine (1.2 eq).

-

Esterification Reaction: Dissolve the crude acyl chloride in a small amount of anhydrous dichloromethane and add it dropwise to the cold methanol/pyridine solution.

-

Reaction (Step 2): Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Conclusion and Field-Proven Insights

Both presented methods are reliable for the synthesis of this compound. The choice between them often depends on the scale of the reaction and the available equipment.

-

Fischer Esterification is generally preferred for its simplicity and cost-effectiveness on a larger scale, provided the starting material is stable to prolonged heating in strong acid.

-

The Acyl Chloride method provides a faster and more controlled reaction, often resulting in higher purity crude product before purification. It is particularly advantageous for smaller-scale syntheses where avoiding equilibrium constraints is desirable.

A self-validating protocol requires careful monitoring of each step. It is crucial to ensure the complete removal of thionyl chloride in Method B before the addition of methanol to prevent side reactions. In both methods, a thorough aqueous work-up is essential to remove inorganic impurities and catalysts, simplifying the final purification.

References

- EP0820986A1, Process for the preparation of pyridine carboxylic acid esters, Google P

-

SciSpace, Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine, [Link]

- Process for the preparation of pyridine-2,3-dicarboxylic acid esters, Google P

- US2758999A, Esterification of pyridine carboxylic acids, Google P

-

Organic Chemistry Portal, Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH), [Link]

-

Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification), [Link]

-

Wikipedia, Fischer–Speier esterification, [Link]

-

ResearchGate, Carboxylic acids used to demonstrate the method for methyl ester formation., [Link]

-

RSC Publishing, Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, [Link]

-

PubMed Central, Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, [Link]

-

Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, [Link]

-

Organic Chemistry Portal, Fischer Esterification, [Link]

-

University of California, Irvine, Fischer Esterification, [Link]

-

NIST WebBook, 2-Pyridinecarboxylic acid, methyl ester, [Link]

-

ResearchGate, Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …, [Link]

- US2948734A, Esterification of pyridine carboxylic acids, Google P

-

ResearchGate, How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?, [Link]

-

PubMed, Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry, [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document delves into its chemical properties, synthesis, reactivity, and applications, providing actionable insights for laboratory and process chemists. The CAS number for this compound is 628691-95-2 .[1]

Core Compound Profile and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine core, an isostere of benzene, is a privileged scaffold in drug discovery. The strategic placement of a chloro group at the 2-position, a fluoro group at the 3-position, and a methyl carboxylate at the 4-position creates a unique electronic and steric environment, enabling selective chemical transformations.

The electron-withdrawing nature of the nitrogen atom, compounded by the inductive effects of the halogen and ester substituents, renders the pyridine ring electron-deficient. This electronic profile is central to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 628691-95-2 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Boiling Point | 257.5 °C at 760 mmHg | [1] |

| Flash Point | 109.5 °C | [1] |

| Density | 1.386 g/cm³ | [1] |

| Synonyms | Methyl 2-chloro-3-fluoroisonicotinate, 2-Chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester | [1] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that begins with a commercially available halopyridine. The key steps involve a directed ortho-metalation followed by carboxylation and subsequent esterification. This pathway provides a reliable and scalable method for producing high-purity material.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process starting from 2-chloro-3-fluoropyridine.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a validated, self-consistent procedure for the laboratory-scale synthesis of this compound.[1]

Part A: Synthesis of 2-Chloro-3-fluoro-4-pyridinecarboxylic acid

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine lithium diisopropylamide (LDA) (2M solution, 1.1 equivalents) with anhydrous tetrahydrofuran (THF). Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Causality: The use of a strong, non-nucleophilic base like LDA is critical for regioselective deprotonation. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.

-

-

Deprotonation: Prepare a solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF, pre-cool it to -78 °C, and add it dropwise to the LDA solution over 20 minutes.

-

Causality: The acidity of the proton at the C4 position is enhanced by the adjacent electron-withdrawing nitrogen and fluorine atoms, directing the deprotonation to this site. Slow addition maintains the low temperature and controls the exothermic reaction.

-

-

Carboxylation: Stir the reaction mixture at -78 °C for 3 hours. Subsequently, bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.

-

Causality: The generated organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. The reaction is allowed to proceed for 3 hours to ensure complete formation of the pyridylide intermediate.

-

-

Work-up and Isolation: Allow the reaction to warm gradually to 0 °C. Quench the reaction by adding water. Wash the aqueous phase with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous phase to 2 with 2N HCl, which will precipitate the carboxylic acid product as a white solid. The solid can be collected by filtration and air-dried. A typical yield for this step is approximately 79%.[1]

Part B: Esterification to this compound

-

Acid Chloride Formation: Suspend the 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂) and heat the mixture to reflux for 2.5 hours.

-

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are much more susceptible to nucleophilic attack by the alcohol in the next step.

-

-

Solvent Removal: After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure. Azeotropically dry the residue with toluene to ensure complete removal of residual SOCl₂. This yields the crude acyl chloride as an oil.

-

Ester Formation: Dissolve the crude acyl chloride in dichloromethane (DCM). Cool the solution to 0 °C and add methanol (MeOH) (approx. 4 equivalents) dropwise over 15 minutes.

-

Final Reaction and Isolation: Allow the mixture to warm to room temperature and stir for 18 hours. Evaporate the solvent. Partition the residue between water and DCM. The aqueous phase is extracted further with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product, this compound. This step typically proceeds with high yield (approx. 93%).[1]

Chemical Reactivity and Strategic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The pyridine ring is activated for nucleophilic aromatic substitution (SNAr), and the positions ortho and para to the ring nitrogen are the most activated.

Caption: Key reactive sites on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent is the most common site for SNAr reactions. The high electronegativity of the adjacent fluorine atom and the activating effect of the ring nitrogen make this position highly electrophilic. This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its use in drug synthesis. While fluoropyridines are often more reactive than their chloro-counterparts in SNAr reactions, the chlorine at the activated C2 position serves as an excellent and predictable leaving group.

Ester Group Manipulation

The methyl ester at the C4 position provides another synthetic handle. It can be readily hydrolyzed under acidic or basic conditions to furnish the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in many pharmaceutical agents.

Applications in Drug Discovery and Development

Halogenated pyridine scaffolds are integral to the development of a wide range of therapeutics, particularly in oncology and immunology. This compound serves as a critical starting material for molecules that often function as kinase inhibitors.

Intermediate for Fused Heterocycles

A primary application of this building block is in the synthesis of more complex fused heterocyclic systems. For example, it is a precursor for the synthesis of 3-bromo-8-fluoroimidazo[1,2-a]pyridine-7-carboxylate .[1] This class of molecules is widely investigated in medicinal chemistry. Imidazo[1,2-a]pyridines are known to be potent inhibitors of various kinases and are featured in drugs targeting cancer and inflammatory diseases.

The synthesis of this downstream intermediate highlights the strategic utility of the starting ester: the C2-chloro group is displaced to form the five-membered imidazole ring, while the ester at the adjacent position (now C7 of the fused system) remains as a handle for further elaboration.

Role in Kinase Inhibitor Synthesis

The 2-aminopyridine motif, which can be readily installed via SNAr on the C2-chloro position of the title compound, is a classic "hinge-binding" element in many ATP-competitive kinase inhibitors. This structural feature forms key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. The fluorine at the C3 position can further enhance binding affinity through favorable electrostatic interactions or by modulating the pKa of the nearby amino group. Compounds containing similar substituted pyridine cores have been investigated as inhibitors for Bruton's tyrosine kinase (BTK) and anaplastic lymphoma kinase (ALK), both of which are validated targets in oncology.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety protocols must be followed when handling this compound and its precursors.

-

Hazard Identification: The parent acid, 2-Chloro-3-fluoropyridine-4-carboxylic acid, is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is prudent to assume the methyl ester exhibits a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended.[2]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, vapor, or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its well-defined synthesis and predictable reactivity, centered around nucleophilic aromatic substitution and ester manipulation, provide chemists with a reliable platform for constructing complex, biologically active molecules. Its role as a precursor to fused heterocyclic systems, particularly those relevant to kinase inhibition, underscores its importance in modern medicinal chemistry programs. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Chemical-Suppliers. (n.d.). Methyl 2-chloro-3-fluoro-pyridine-4-carboxylate | CAS 628691-95-2. Available at: [Link]

-

ChemUniverse. (n.d.). This compound [P62647]. Available at: [Link]

-

Aribo Biotechnology. (n.d.). 628691-95-2 | this compound. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of rational drug design. The resulting molecules often exhibit modulated physicochemical properties, enhanced metabolic stability, and improved binding affinity to biological targets. Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate stands as a prominent example of a highly functionalized building block that has garnered significant attention from researchers and drug development professionals. Its unique substitution pattern—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl carboxylate group at the 4-position of the pyridine ring—offers a versatile platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its applications as a pivotal intermediate in the development of novel therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.

General Properties

-

Synonyms: Methyl 2-chloro-3-fluoroisonicotinate, 2-chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester[1]

-

Molecular Formula: C₇H₅ClFNO₂[1]

-

Molecular Weight: 189.57 g/mol [1]

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not explicitly available, but the corresponding carboxylic acid has a melting point of 199 °C (dec.) | [3] |

| Boiling Point | 258 °C | [1] |

| Density | 1.386 g/cm³ | [1][2] |

| Flash Point | 110 °C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | General chemical knowledge |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily accessible, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons. The fluorine atom at the 3-position will cause splitting of the adjacent proton signals.

The ¹³C NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylate groups.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹

-

C-O stretch (ester): Strong absorption around 1200-1300 cm⁻¹

-

C-Cl stretch: Absorption in the fingerprint region, typically around 600-800 cm⁻¹

-

C-F stretch: Strong absorption around 1000-1300 cm⁻¹

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

The mass spectrum will show a molecular ion peak (M⁺) at m/z 189, along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Synthesis

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the preparation of the key intermediate, 2-chloro-3-fluoropyridine, followed by carboxylation and esterification.

Proposed Synthetic Route

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-3-fluoropyridine [4] To a solution of 2-chloro-3-aminopyridine in an organic solvent (e.g., acetonitrile), tert-butyl nitrite and copper(II) fluoride are added under an inert atmosphere. The reaction mixture is stirred at a temperature between 0 and 60 °C for 1-10 hours. After completion of the reaction, the product, 2-chloro-3-fluoropyridine, is isolated and purified by standard procedures such as extraction and distillation.

Step 2: Synthesis of 2-chloro-3-fluoropyridine-4-carboxylic acid [5] In a dry reaction vessel under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is cooled to -78 °C. A solution of 2-chloro-3-fluoropyridine in THF, pre-cooled to -78 °C, is added dropwise. After stirring for several hours at this temperature, carbon dioxide gas is bubbled through the reaction mixture. The reaction is then quenched, and the product, 2-chloro-3-fluoropyridine-4-carboxylic acid, is isolated by acidification and filtration.

Step 3: Synthesis of this compound [5] 2-chloro-3-fluoropyridine-4-carboxylic acid is suspended in thionyl chloride and heated to reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with methanol at 0 °C, followed by stirring at room temperature to yield this compound. The final product is purified by crystallization or chromatography.

Chemical Reactivity and Handling

The reactivity of this compound is dictated by the interplay of the electron-withdrawing pyridine ring and the distinct reactivity of the chloro and fluoro substituents.

Reactivity Profile

Caption: Key reaction pathways for this compound.

The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and the adjacent fluorine and carboxylate groups. This position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the 2-chloro position is generally higher than that of a chloro-substituent at the 4-position in similar pyridine systems[6].

The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base[3][7][8]. This is a powerful method for introducing diverse aromatic and heteroaromatic moieties.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyridines.

Stability and Storage

This compound is a stable crystalline solid under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Safety Precautions

As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Discovery

The trifunctional nature of this compound makes it an exceptionally valuable building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.

Role as a Key Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound allows for the strategic introduction of various pharmacophoric groups to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Synthesis of Crizotinib Analogues

Crizotinib is an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The core structure of crizotinib features a 2-aminopyridine moiety. This compound can serve as a starting material for the synthesis of novel crizotinib analogues with potentially improved properties, such as enhanced blood-brain barrier penetration to target brain metastases[9].

References

- 1. Methyl 2-chloro-3-fluoro-pyridine-4-carboxylate | CAS 628691-95-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 [chemicalbook.com]

- 6. The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the chloro and fluoro groups in Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

An In-Depth Technical Guide to the Reactivity of Chloro and Fluoro Groups in Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Foreword: Decoding Reactivity for Advanced Synthesis

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are paramount. Among these, substituted pyridines offer a versatile platform for constructing complex, biologically active molecules. This compound is a particularly valuable building block, presenting chemists with a nuanced challenge: two different halogen atoms on an activated pyridine ring. Understanding the differential reactivity of the chloro and fluoro groups is not merely an academic exercise; it is the key to unlocking the synthetic potential of this molecule and designing efficient, regioselective reaction pathways.

This guide provides an in-depth analysis of the factors governing the reactivity of this compound, moving beyond simple rules to explain the underlying principles of nucleophilic aromatic substitution (SNAr) on this electron-deficient heterocycle. We will dissect the electronic and positional effects that dictate which halogen serves as the primary leaving group, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring, unlike benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the single most critical factor determining the reaction's feasibility and rate.

Attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a highly stabilizing resonance contribution.[1][2] This is not possible when the attack occurs at the C3 or C5 position. Consequently, SNAr on pyridines overwhelmingly favors the C2, C4, and C6 positions.[1][2]

Caption: The addition-elimination pathway of SNAr.

Dissecting the Subject Molecule: this compound

To predict the reactivity of our target molecule, we must analyze the interplay of three key features: the position of the halogens, the intrinsic reactivity of each halogen as a leaving group, and the influence of the electron-withdrawing ester group.

| Feature | Position | Group | Influence on SNAr |

| Nitrogen Atom | C1 | Heteroatom | Activates C2 and C4 positions |

| Chloro Group | C2 | Halogen | Located at a highly activated position |

| Fluoro Group | C3 | Halogen | Located at a less activated position |

| Ester Group | C4 | -CO2Me | Strongly electron-withdrawing, further activating the ring, especially the ortho (C2) position |

The Decisive Role of Positional Activation

As established, the C2 position is electronically activated for nucleophilic attack. The presence of the powerful electron-withdrawing methyl carboxylate group at the C4 position further enhances this effect. This group withdraws electron density from the ring through both inductive and resonance effects, making the carbon at the C2 position exceptionally electrophilic.

Conversely, the fluoro group resides at the C3 position. This position is not directly activated by the ring nitrogen in the same way as the C2 and C4 positions are.[1] Therefore, from a purely positional standpoint, the C2 carbon is the prime target for nucleophilic attack.

The Halogen Leaving Group Paradox: C-F vs. C-Cl

In SNAr reactions, the typical leaving group aptitude observed in aliphatic substitution (I > Br > Cl > F) is inverted. The reaction rate is generally F > Cl > Br > I. This is because the C-X bond cleavage is not the rate-determining step. Instead, the initial attack of the nucleophile is rate-limiting.

The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect generally outweighs fluorine's poor leaving group ability (due to its strong bond with carbon). Indeed, a comparative study demonstrated that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine.[3][4][5]

Synthesis of Factors: The Verdict on Reactivity

In this compound, we have two competing factors:

-

Positional Effect: The chloro group is at the highly activated C2 position.

-

Leaving Group Effect: Fluorine is intrinsically a better activating group for SNAr.

In this specific molecular context, the positional activation is the dominant factor. The synergistic activation of the C2 position by both the ring nitrogen and the C4-ester group creates an overwhelmingly electrophilic site. While the fluoro group at C3 does exert an electron-withdrawing inductive effect, it cannot overcome the profound activation at C2.

Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloro group.

Caption: Dominant factors determining reactivity.

Experimental Protocol: Selective Amination at the C2 Position

The predicted selectivity provides a reliable basis for synthetic planning. A common and valuable transformation is the introduction of an amine nucleophile, a key step in the synthesis of many pharmaceutical agents.

Objective: To selectively displace the 2-chloro group of this compound with a model secondary amine, morpholine.

Reaction Scheme:

(Image of the reaction scheme: this compound + Morpholine -> Methyl 2-(morpholino)-3-fluoro-4-pyridinecarboxylate + HCl)

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to create a solution with a concentration of approximately 0.5 M.

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Causality Insight: Potassium carbonate is used as a base to neutralize the HCl generated during the substitution, preventing the protonation of the amine nucleophile and driving the reaction to completion. DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cation (K+) while leaving the nucleophile relatively free and reactive.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Methyl 2-(morpholino)-3-fluoro-4-pyridinecarboxylate.

-

Self-Validation: The integrity of the protocol is confirmed by characterization of the final product (e.g., via 1H NMR, 13C NMR, and MS), which will show the absence of the chloro-substituent signal and the presence of signals corresponding to the morpholine moiety, with the fluoro and ester groups remaining intact.

-

Conclusion and Outlook

The reactivity of this compound is a clear demonstration of the principle that in nucleophilic aromatic substitution on substituted pyridines, positional activation is often the overriding determinant of selectivity. The chloro group at the electronically "hot" C2 position, doubly activated by the ring nitrogen and a para-ester, is the primary site of reaction, despite fluorine's generally superior ability to activate a carbon for nucleophilic attack.

This predictable and high regioselectivity makes this compound an exceptionally powerful synthon. It allows for the precise, stepwise introduction of functionalities, enabling chemists to build molecular complexity with confidence and efficiency. This foundational understanding is critical for leveraging this and similar building blocks to their full potential in the quest for novel therapeutics and advanced materials.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: Starting Materials and Core Synthetic Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring vicinal chloro and fluoro groups alongside a carboxylate moiety, provides a versatile scaffold for the synthesis of complex target molecules. This guide offers an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the strategic chemical transformations involved. We will explore methodologies originating from functionalized picolines and aminopyridines, detailing the causality behind experimental choices and providing validated protocols. The comparative advantages and challenges of each pathway are discussed to inform rational synthesis design for laboratory and process chemistry applications.

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of specific substituents, such as halogens and carboxylates, profoundly modulates the physicochemical and biological properties of these molecules, including metabolic stability, binding affinity, and bioavailability.[1] this compound (CAS 628691-95-2) serves as a critical precursor for compounds where precise control over substitution is paramount.[2][3] This guide deconstructs the synthesis of this molecule, providing a foundational understanding of the strategic considerations for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals several potential starting points for the synthesis of this compound. The primary disconnections involve the ester, the C4-carboxyl group, and the C2-chloro substituent, leading to two dominant strategic approaches.

Caption: Retrosynthetic pathways for the target molecule.

This analysis highlights two key classes of starting materials:

-

Substituted 4-Methylpyridines (Picolines): This approach relies on the late-stage introduction of the carboxylic acid functionality via oxidation of a methyl group.[4]

-

Substituted Aminopyridines: This strategy leverages the conversion of an amino group into a chloro substituent via a Sandmeyer-type reaction.[5]

Synthetic Strategy I: From 2,3-Difluoro-4-methylpyridine

This pathway is one of the most direct and commonly employed routes. It begins with a commercially available difluorinated picoline and builds complexity through a sequence of oxidation and selective chlorination.

Conceptual Framework & Mechanistic Insights

The core of this strategy involves the oxidation of the robust methyl group at the C4 position, followed by a regioselective chlorination at the electron-deficient C2 position. The fluorine atom at C3 electronically activates the C2 position for nucleophilic attack, while the pyridine nitrogen activates both C2 and C6 positions.

Caption: Workflow for Synthesis Strategy I.

Step-by-Step Experimental Protocol

Step A: Oxidation of 2,3-Difluoro-4-methylpyridine to 2,3-Difluoro-4-pyridinecarboxylic Acid

The oxidation of methylpyridines to their corresponding carboxylic acids is a classic transformation.[6] Strong oxidizing agents are required due to the stability of the pyridine ring. A common and effective method involves potassium permanganate (KMnO₄) in an aqueous medium.

-

Protocol:

-

Suspend 2,3-difluoro-4-methylpyridine in water.

-

Heat the mixture to reflux (approx. 80-90 °C).

-

Slowly add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete and the reaction mixture remains faintly pink, continue refluxing until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step B: Selective Chlorination to 2-Chloro-3-fluoro-4-pyridinecarboxylic Acid

This step is critical for installing the chloro group at the C2 position. A common method for chlorinating pyridine rings, especially those that can form an N-oxide, involves reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[7]

-

Protocol:

-

Carefully mix 2,3-difluoro-4-pyridinecarboxylic acid with phosphorus oxychloride (POCl₃) and a molar equivalent of phosphorus pentachloride (PCl₅) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

The product will precipitate from the aqueous solution. Collect the solid by filtration.

-

Wash the crude product thoroughly with water to remove residual phosphorus acids and dry under vacuum.

-

Step C: Esterification to this compound

This is a standard Fischer esterification.

-

Protocol:

-

Suspend the crude 2-chloro-3-fluoro-4-pyridinecarboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Heat the mixture to reflux for 4-6 hours until the starting material is consumed.

-

Cool the reaction and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Evaluation of Strategy I

| Feature | Assessment |

| Starting Material | 2,3-Difluoro-4-methylpyridine is a specialty chemical but is commercially available from several suppliers. |

| Key Reactions | Utilizes well-established, albeit harsh, oxidation and chlorination reactions. |

| Scalability | The oxidation step can be challenging to scale due to the large amounts of MnO₂ waste. The use of POCl₃/PCl₅ requires careful handling on a large scale. |

| Advantages | A relatively direct and high-yielding route from a logical precursor. |

| Disadvantages | Harsh reaction conditions, significant waste generation from the oxidation step, and handling of corrosive chlorinating agents. |

Synthetic Strategy II: From 2-Amino-3-fluoro-4-methylpyridine via Sandmeyer Reaction

This approach utilizes a foundational reaction in aromatic chemistry—the Sandmeyer reaction—to introduce the C2-chloro substituent from an amino group.[8] This method offers excellent regiochemical control.

Conceptual Framework & Mechanistic Insights

The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is then catalytically converted to the corresponding aryl halide by a copper(I) salt.[9][10] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and dinitrogen gas.[10] This radical then abstracts a chlorine atom from the copper(II) chloride species, regenerating the catalyst.

Caption: Workflow for Synthesis Strategy II.

Step-by-Step Experimental Protocol

Step A & B: Diazotization and Sandmeyer Reaction

These two steps are typically performed in a one-pot procedure.

-

Protocol:

-

Dissolve 2-amino-3-fluoro-4-methylpyridine in aqueous hydrochloric acid (e.g., 4-6 M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes after addition.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product, 2-chloro-3-fluoro-4-methylpyridine, with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Step C & D: Oxidation and Esterification

The subsequent oxidation of the methyl group and esterification of the resulting carboxylic acid would follow the same protocols as described in Steps A and C of Strategy I .

Evaluation of Strategy II

| Feature | Assessment |

| Starting Material | 2-Amino-3-fluoro-4-methylpyridine is a specialty intermediate, potentially prepared from 2,3-difluoro-4-methylpyridine via selective ammonolysis. |

| Key Reactions | The Sandmeyer reaction is a powerful and reliable method for introducing halogens.[11] |

| Scalability | Diazonium salts are thermally unstable and potentially explosive when isolated. In-situ generation and reaction at low temperatures are mandatory, which can be a challenge for large-scale operations. |

| Advantages | Excellent regioselectivity for the introduction of the chlorine atom. Avoids the use of harsh chlorinating agents like POCl₃/PCl₅. |

| Disadvantages | Requires careful temperature control and handling of potentially hazardous diazonium intermediates. The starting amine may be more expensive or require additional synthetic steps compared to the picoline in Strategy I. |

Alternative & Emerging Synthetic Approaches

While the two strategies detailed above represent the most common approaches, other routes are conceptually possible, particularly those involving nucleophilic aromatic substitution (SNAr).

For example, a route starting from Methyl 3-nitro-4-pyridinecarboxylate could be envisioned.[12] A nucleophilic aromatic substitution could replace the nitro group with a fluoride anion using a fluoride source like CsF in an aprotic polar solvent (e.g., DMSO).[12][13] However, the subsequent introduction of a chlorine atom selectively at the 2-position would remain a significant challenge. This highlights that the order of substituent introduction is a critical strategic decision in the synthesis of polysubstituted heterocycles.

Conclusion and Strategic Outlook

The synthesis of this compound is most practically achieved through two primary pathways, each with distinct advantages and operational considerations.

-

Strategy I (Oxidation/Chlorination) is direct but involves harsh reagents and significant waste streams, making it potentially more suitable for smaller-scale laboratory synthesis.

-

Strategy II (Sandmeyer Reaction) offers superior regiocontrol for chlorination but requires meticulous handling of unstable diazonium intermediates, a key consideration for process safety and scalability.

The choice of starting material and synthetic route will ultimately depend on factors such as the cost and availability of precursors, the required scale of production, the available equipment, and the environmental and safety constraints of the manufacturing environment. For drug development professionals, understanding these pathways is crucial for ensuring a reliable and scalable supply of this key molecular building block.

References

- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Bloom Tech. (2023). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

PubMed. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [Link]

-

National Institutes of Health. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Sandmeyer-Reaktion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-pyridinecarboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloro-3-fluoro-4-methylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-pyridinemethanol. Retrieved from [Link]

-

EThOS. (n.d.). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. Retrieved from [Link]

-

European Patent Office. (1985). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]

-

YouTube. (2018). 37.01 Sandmeyer Reactions. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

European Patent Office. (1986). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]

-

ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2016). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

- Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

ResearchGate. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.

-

Organic Syntheses. (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]

-

Google Patents. (2010). (12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Retrieved from [Link]

-

MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Difluoro-3-methylphenyl)-4-methylpyridine. Retrieved from [Link]

- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Royal Society of Chemistry. (2015). Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound(628691-95-2) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS No. 628691-95-2).[1][2] As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount for its effective utilization in complex organic synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. While direct experimental spectra for this specific compound are not publicly available in the referenced databases, this guide synthesizes foundational principles of spectroscopic interpretation for substituted pyridines to predict and rationalize its spectral characteristics. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, ensuring a self-validating system for researchers.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold is a ubiquitous feature in a vast array of bioactive molecules, and the specific substitution pattern of this compound—featuring a chloro, a fluoro, and a methyl carboxylate group—offers a unique combination of electronic and steric properties. These substituents modulate the reactivity of the pyridine ring, providing multiple avenues for further chemical modification.

The chloro and fluoro groups, being electron-withdrawing, influence the electron density of the aromatic system, impacting its reactivity in nucleophilic aromatic substitution reactions. The methyl carboxylate at the 4-position serves as a versatile handle for transformations such as hydrolysis, amidation, or reduction. A precise and unambiguous structural confirmation through spectroscopic methods is the cornerstone of any research and development effort involving this molecule. This guide is intended to be a vital resource for researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound is presented below. The strategic placement of substituents dictates a unique spectroscopic fingerprint.

Molecular Formula: C₇H₅ClFNO₂[2]

Molecular Weight: 189.57 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet | 1H | H-6 | The proton at position 6 is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. |

| ~7.5-7.7 | Doublet | 1H | H-5 | The proton at position 5 will be influenced by the adjacent chloro and fluoro groups, leading to a downfield shift. |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a region typical for such functionalities. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal seven distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached heteroatoms and functional groups.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester is expected to be significantly deshielded. |

| ~150-160 | C-F | The carbon directly attached to the highly electronegative fluorine atom will exhibit a large downfield shift. |

| ~145-155 | C-Cl | The carbon bearing the chlorine atom will also be deshielded, though to a lesser extent than the carbon attached to fluorine. |

| ~140-150 | C-2/C-6 | The carbons adjacent to the nitrogen atom are typically found in this region. |

| ~120-130 | C-4/C-5 | The remaining aromatic carbons will appear in this range, with their precise shifts influenced by the neighboring substituents. |

| ~53 | -OCH₃ | The methyl carbon of the ester group will appear in the typical upfield region for such carbons. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

Diagram 1: NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, C-O bonds, C-halogen bonds, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching (pyridine ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1100-1200 | Medium-Strong | C-F stretch |

| ~700-800 | Medium-Strong | C-Cl stretch |

| ~3000-3100 | Weak | Aromatic C-H stretch |

Experimental Protocol for IR Data Acquisition

A standard and reliable method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Rationale |

| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 158/160 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 130/132 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 111 | [M - Cl - OCH₃]⁺ | Subsequent loss of a chlorine atom from the [M - OCH₃]⁺ fragment. |

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC) interface.

-

-

Ionization and Analysis:

-

Utilize a standard electron ionization energy of 70 eV.

-

Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Diagram 2: Spectroscopic Analysis Logic

Sources

A Technical Guide to the Stability, Storage, and Handling of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Executive Summary

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS No. 628691-95-2) is a key substituted pyridine intermediate utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The integrity and purity of this compound are paramount to the success of downstream synthetic steps and the quality of the final product. This guide provides a comprehensive framework for understanding the chemical stability of this reagent. It outlines potential degradation pathways, establishes best practices for storage and handling, and details a systematic approach for conducting stability assessments. The protocols herein are designed for researchers, chemists, and quality control professionals to ensure the long-term viability and reliability of this compound in a laboratory and development setting.

Chemical and Physical Profile

A foundational understanding of the molecule's properties is critical to predicting its stability. The structure contains several key features: a chlorinated pyridine ring, a fluorine substituent, and a methyl ester functional group. Each of these contributes to its reactivity and potential degradation.

| Property | Value | Source(s) |

| CAS Number | 628691-95-2 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2] |

| Molecular Weight | 189.57 g/mol | [1][2] |

| Boiling Point | ~258 °C at 760 mmHg | [1][3] |

| Density | ~1.386 g/cm³ | [1][3] |

| Flash Point | ~110 °C | [1][3] |

| Synonyms | Methyl 2-chloro-3-fluoroisonicotinate; 2-chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester | [1] |

Structural Considerations for Stability:

-

Methyl Ester Group: The ester is the most probable site of degradation, susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Chloropyridine Ring: The electron-withdrawing nature of the pyridine nitrogen, coupled with the fluorine and carboxylate substituents, activates the chlorine atom towards nucleophilic aromatic substitution. While relatively stable, it can be displaced by strong nucleophiles under certain conditions.

-

Aromatic System: The pyridine ring itself can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the presence of photosensitizers.

Principal Degradation Pathways

Forced degradation studies are essential to proactively identify how a molecule will break down under stress, providing insights into its intrinsic stability.[4] These studies are deliberately conducted under conditions more severe than standard accelerated testing to elucidate degradation pathways.[5]

-

Hydrolysis: This is the most anticipated degradation route. The ester linkage is prone to cleavage in the presence of water. The reaction is catalyzed by acid (H⁺) or base (OH⁻). The primary degradant would be 2-chloro-3-fluoropyridine-4-carboxylic acid.

-

Oxidation: While the pyridine ring is relatively electron-poor, oxidative conditions (e.g., exposure to peroxides or atmospheric oxygen under heat/light) could potentially lead to the formation of N-oxides or other oxidative artifacts.

-

Photodegradation: Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy needed to induce photochemical reactions. This could involve cleavage of the C-Cl bond or complex reactions involving the aromatic ring. ICH Q1B guidelines provide a standardized approach for photostability testing.[6]

-

Thermal Degradation: As a solid with a relatively high boiling point, the compound is expected to be stable at ambient temperatures. However, elevated temperatures can accelerate other degradation processes like hydrolysis and oxidation and may lead to decarboxylation or other decomposition reactions.

Recommended Storage and Handling Protocols

Based on the chemical profile and potential degradation pathways, the following conditions are recommended to preserve the purity and integrity of the material. These recommendations align with general best practices for storing reactive chemical intermediates.[7]

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-Term (> 6 months): 2–8 °CShort-Term (< 6 months): Ambient (20 ± 5 °C) | Refrigeration minimizes the rate of all potential chemical degradation reactions, particularly hydrolysis.[8] |

| Atmosphere | Tightly sealed container, preferably under an inert gas (Nitrogen or Argon). | Prevents ingress of atmospheric moisture, which drives hydrolysis, and oxygen, which could cause oxidative degradation. |

| Light | Protect from light. Store in an amber glass vial or in a dark cabinet/box. | Prevents energy input that could initiate photolytic degradation pathways. |

| Container | Chemically inert glass container with a tight-fitting, non-reactive cap (e.g., PTFE-lined). | Ensures no leaching from or reaction with the container and provides a superior barrier against moisture. |

Safe Handling: While specific toxicological data for this compound is limited, related structures such as 2-chloro-3-fluoropyridine-4-carboxylic acid and methyl 2-chloro-3-methylpyridine-4-carboxylate are classified as skin, eye, and respiratory irritants.[9] Therefore, standard laboratory precautions are required.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and dispose of it as chemical waste in accordance with local regulations.[7]

Framework for an In-House Stability Assessment

For critical applications, particularly in a GxP environment, an in-house stability study is essential to establish a retest date and confirm storage conditions.[11] Pharmaceutical stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors.[12]

// Connections start -> {hydrolysis, oxidation, thermal, photo} [label="Stress Samples"]; {hydrolysis, oxidation, thermal, photo} -> identify [style=dashed]; identify -> develop;

start -> develop [label="Initial Method Development", style=dashed, constraint=false];

develop -> accelerated [label="Use Validated Method"]; develop -> longterm;

accelerated -> pull_points; longterm -> pull_points;

pull_points -> end [label="Analyze Data Trends"]; } enddot Figure 1: A comprehensive workflow for assessing the stability of a chemical intermediate.

Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20%.[4]

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Acetonitrile/Water).

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60 °C. Monitor by HPLC at intervals (e.g., 2, 4, 8, 24 hours) until target degradation is achieved.

-

Neutralize the sample with an equivalent amount of 0.1 M NaOH before final analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Maintain at room temperature. Monitor by HPLC frequently (e.g., 15, 30, 60, 120 minutes) as this reaction may be rapid.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl before final analysis.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature, protected from light. Monitor by HPLC at intervals (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Place a sample of the solid material in a vial in an oven at 60 °C.

-

At specified time points, dissolve a portion of the solid and analyze by HPLC.

-

-

Photostability:

-